Cas no 130914-52-2 (endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine)

endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine structure
130914-52-2 structure
商品名:endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
CAS番号:130914-52-2
MF:C8H16N2O
メガワット:156.225441932678
CID:4582697

endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 化学的及び物理的性質

名前と識別子

    • endo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
    • 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine, 9-methyl-, (7-endo)-
    • endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
    • インチ: 1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6-,7-,8+
    • InChIKey: CILASSWFNKAKIM-WHUPJOBBSA-N
    • ほほえんだ: CN1[C@H]2COC[C@@H]1C[C@H](N)C2

endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-5G
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
5g
¥ 23,047.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-100MG
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
100MG
¥ 1,920.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-500mg
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
500mg
¥5121.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-1g
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
1g
¥7682.0 2024-04-25
Ambeed
A835382-1g
endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
130914-52-2 98%
1g
$1485.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-250.0mg
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
250.0mg
¥3075.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-1G
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
1g
¥ 7,682.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-500MG
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
500MG
¥ 5,121.00 2023-04-07
Chemenu
CM563754-100mg
endo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
130914-52-2 95%+
100mg
$853 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05175-100mg
endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
130914-52-2 95%
100mg
¥1920.0 2024-04-25

endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 関連文献

endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amineに関する追加情報

Research Brief on endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (CAS: 130914-52-2): Recent Advances and Applications

The compound endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (CAS: 130914-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its unique structural framework, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and receptor modulators. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of research involving endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the development of sigma-1 receptor ligands, which are being investigated for their neuroprotective and antipsychotic effects. The study demonstrated that modifications to the amine group of the compound could significantly enhance its binding affinity to sigma-1 receptors, opening new avenues for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmacological applications, recent advancements in synthetic chemistry have streamlined the production of endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine. A 2022 paper in Organic Letters described an efficient, scalable synthesis route that minimizes the use of hazardous reagents and reduces overall production costs. This methodological improvement is particularly relevant for industrial-scale manufacturing, where cost-effectiveness and environmental sustainability are critical considerations. The study also emphasized the compound's stability under various conditions, further supporting its viability as a key intermediate in pharmaceutical synthesis.

Another noteworthy development is the exploration of endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine in the field of drug delivery systems. Researchers have investigated its potential as a building block for prodrugs, leveraging its structural features to enhance the bioavailability and targeted delivery of therapeutic agents. A 2023 preprint on bioRxiv reported promising results from in vitro studies, where the compound was conjugated with anticancer drugs to improve their solubility and tumor-specific uptake. These findings suggest that endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine could play a pivotal role in the next generation of targeted cancer therapies.

Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research is focused on addressing these gaps, with particular emphasis on structure-activity relationship (SAR) studies and in vivo efficacy testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, potentially leading to breakthrough treatments for a range of medical conditions.

In conclusion, endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine (CAS: 130914-52-2) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications span from CNS therapeutics to drug delivery systems, supported by recent advancements in synthetic chemistry and pharmacological studies. As research continues to unfold, this compound is poised to make significant contributions to the development of innovative therapies, underscoring its importance in the field.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:130914-52-2)endo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
A1049803
清らかである:99%
はかる:1g
価格 ($):1336.0